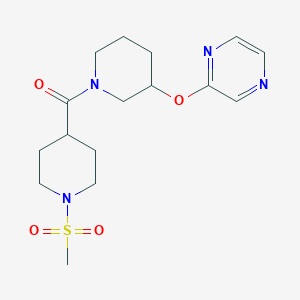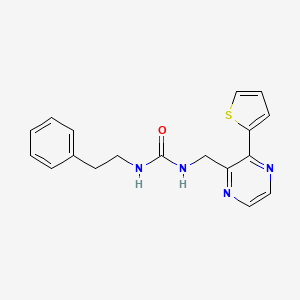
4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that features a quinoline moiety linked to a piperidine ring via an ether bond, with a thiophene group attached to the piperidine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves the following steps:
-
Formation of Quinolin-8-yloxy Intermediate: : The quinoline moiety is first functionalized to introduce an ether linkage. This can be achieved by reacting 8-hydroxyquinoline with an appropriate alkylating agent under basic conditions.
-
Piperidine Derivatization: : The piperidine ring is then introduced by reacting the quinolin-8-yloxy intermediate with piperidine under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
-
Thiophene Attachment: : The final step involves the introduction of the thiophene group. This can be done by reacting the piperidine derivative with thiophen-2-ylmethylamine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation and hydrogen peroxide for sulfone formation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological assays to study receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological or inflammatory diseases.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The quinoline moiety could intercalate with DNA or inhibit topoisomerases, while the piperidine and thiophene groups might enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(quinolin-8-yloxy)piperidine-1-carboxamide: Lacks the thiophene group, potentially altering its biological activity.
N-(thiophen-2-ylmethyl)piperidine-1-carboxamide: Lacks the quinoline moiety, which may reduce its efficacy in certain applications.
4-(quinolin-8-yloxy)-N-methylpiperidine-1-carboxamide: Substitution at the nitrogen with a methyl group instead of thiophen-2-ylmethyl.
Uniqueness
The presence of both the quinoline and thiophene moieties in 4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide makes it unique, potentially offering a combination of biological activities not seen in simpler analogs. This dual functionality could enhance its effectiveness in various applications, particularly in medicinal chemistry.
Propiedades
IUPAC Name |
4-quinolin-8-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(22-14-17-6-3-13-26-17)23-11-8-16(9-12-23)25-18-7-1-4-15-5-2-10-21-19(15)18/h1-7,10,13,16H,8-9,11-12,14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBEBMQONODTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,4H,6H-furo[3,4-c]pyrazol-6-one](/img/structure/B2379311.png)
![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)
![N-(3-{2-[(pyridin-2-yl)amino]ethoxy}phenyl)acetamide](/img/structure/B2379314.png)


![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide](/img/structure/B2379317.png)


![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379325.png)

![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
